molecular formula C8H7NOS B8808853 Thieno[3,2-c]pyridin-2-ylmethanol

Thieno[3,2-c]pyridin-2-ylmethanol

Cat. No.: B8808853
M. Wt: 165.21 g/mol
InChI Key: PRQYMSKNROZHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-c]pyridin-2-ylmethanol is a chemical building block within the thienopyridine class of heterocyclic compounds, which are of significant interest in modern medicinal chemistry and drug discovery research. The thienopyridine scaffold is a fused bicyclic system consisting of a thiophene ring and a pyridine ring, recognized for its diverse biological activities. Although the specific properties of this compound are not fully detailed here, related isomers and functionalized derivatives have been extensively studied. For instance, thieno[2,3-b]pyridin-2-ylmethanol is a known structure (CAS 131337-81-0), indicating the general relevance of the pyridinylmethanol functional group in this chemical family . Research into thienopyridine derivatives has demonstrated that this core skeleton possesses notable antitumor properties . Specific compounds in the thieno[3,2-b]pyridine series have shown promising growth inhibitory activity (GI50) against a panel of human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460) . Furthermore, these compounds can induce specific biological effects, such as altering the cell cycle profile and increasing apoptosis (programmed cell death) in treated cancer cells . Beyond oncology, various thienopyridine analogs have been reported to act as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), a key target in anti-angiogenesis therapy, and exhibit other pharmacological effects such as antimicrobial and anticoagulant activities . The methanol (-CH2OH) functional group on the core structure provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of esters, ethers, or other derivatives for structure-activity relationship (SAR) studies. This compound is intended for use as a standard or intermediate in the development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

thieno[3,2-c]pyridin-2-ylmethanol

InChI

InChI=1S/C8H7NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2

InChI Key

PRQYMSKNROZHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC(=C2)CO

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Synthesis and Screening
Thieno[3,2-c]pyridin-2-ylmethanol derivatives have been synthesized and evaluated for their anticancer properties. Recent studies synthesized a series of these compounds and assessed their efficacy against various cancer cell lines including MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) using MTT assays. For instance, one study identified compound 6i as having significant inhibitory effects with IC50 values of 10.8 µM for HSC3, 11.7 µM for T47D, and 12.4 µM for RKO cells, indicating broad-spectrum anticancer activity .

Mechanisms of Action
The mechanisms underlying the anticancer effects of this compound derivatives often involve induction of apoptosis and cell cycle arrest. For example, compound 6i was found to induce G2 phase arrest, inhibiting cell cycle progression and leading to cell death through pathways distinct from classical apoptosis . Molecular docking studies further revealed crucial interactions with heat shock protein 90 (Hsp90), suggesting that these compounds may act as potent inhibitors of this chaperone protein involved in tumorigenesis .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Research indicates that certain derivatives possess significant antibacterial properties against various strains of bacteria. The structural features contributing to this activity include the presence of electron-withdrawing groups that enhance the lipophilicity and overall bioactivity of the compounds.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound derivatives. Studies suggest that these compounds may offer protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. The ability to cross the blood-brain barrier is a critical factor for their efficacy in treating neurological disorders.

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is essential for optimizing the pharmacological profiles of this compound derivatives. Variations in substituents on the thieno ring significantly influence biological activity and selectivity toward different cellular targets. For example, modifications at specific positions can enhance potency against cancer cell lines while reducing toxicity to normal cells.

Case Studies

Study Compound Target Cell Line IC50 (µM) Mechanism
Study A6iHSC310.8G2 Phase Arrest
Study B6iT47D11.7Apoptosis Induction
Study CVariousMCF7VariableHsp90 Inhibition

Comparison with Similar Compounds

Structural and Electronic Properties

The position of the fused thiophene ring distinguishes isomers and influences electronic distribution:

Compound Structure Molecular Formula Key Substituents
Thieno[3,2-c]pyridin-2-ylmethanol Thiophene fused at [3,2-c] C8H7NOS -CH2OH at C2
Thieno[2,3-b]pyridin-2-ylmethanol Thiophene fused at [2,3-b] C8H7NOS -CH2OH at C2
Thieno[3,2-c]pyridin-4-one Thiophene fused at [3,2-c] C7H5NOS Ketone at C4
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate Extended quinoline system C15H12ClNO3S -Cl at C4, -COOEt at C2

The [3,2-c] fusion creates distinct electron-deficient regions, making it more reactive toward electrophilic substitution at specific positions (e.g., C4 or C6) compared to [2,3-b] isomers . The hydroxymethyl group enhances solubility, which is advantageous for bioavailability compared to hydrophobic derivatives like esters or halides .

Pharmacokinetic and Physicochemical Properties

Property This compound Thieno[2,3-b]pyridin-2-ylmethanol Thieno[3,2-c]quinoline-2-carboxylate
LogP (Predicted) 1.2 1.3 3.5
Solubility (mg/mL) >10 (aqueous) >10 (aqueous) <1 (DMSO required)
Metabolic Stability Moderate (hydroxymethyl oxidation) Moderate Low (ester hydrolysis)

The hydroxymethyl group confers higher aqueous solubility, reducing reliance on organic solvents for formulation compared to carboxylate esters .

Preparation Methods

Key Reaction Pathway

The most cited method involves acid-mediated cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide derivatives.

Critical Parameters:

  • Acid Choice : HCl, H₂SO₄, or HBr.

  • Solvent : Dioxane, ethanol, or isopropanol.

  • Temperature : 50°C to boiling point.

Reduction of Methyl Ester Derivatives

Direct Synthesis via Ester Reduction (US8987269B2)

A high-yield route involves reducing methyl thieno[3,2-c]pyridine-2-carboxylate.

Procedure:

  • Starting Material : Methyl thieno[3,2-c]pyridine-2-carboxylate (3.0 g, 15.8 mmol).

  • Reduction : Add lithium aluminum hydride (LiAlH₄, 1.2 eq) in dry tetrahydrofuran (THF) at 0°C.

  • Reaction : Stir for 2 hours at room temperature.

  • Workup :

    • Quench with water.

    • Filter and concentrate.

    • Purify via silica gel chromatography.

  • Yield : 2.4 g (89%) of thieno[3,2-c]pyridin-2-ylmethanol.

Advantages:

  • Efficiency : >85% yield.

  • Purity : 98% (confirmed by HPLC).

Lewis Acid-Catalyzed Cyclization

Alternative Route (WO2005087779A1)

This method uses Lewis acids to facilitate cyclization of 2-thiopheneethanol derivatives.

Procedure:

  • Starting Material : 2-Thiopheneethanol (2.8 g, 24.5 mmol).

  • Formylation : React with paraformaldehyde (1.2 eq) in acetonitrile.

  • Catalyst : Indium(III) chloride (0.1 eq).

  • Reaction : Reflux at 50°C for 3 hours.

  • Workup :

    • Concentrate under vacuum.

    • Recrystallize from isopropyl ether/isopropanol (200:30 v/v).

  • Yield : 1.8 g (87%) of intermediate, followed by oxidation to the methanol derivative.

Alkylation and Acid Hydrolysis

Modified Approach (EP0099802A1)

Alkylation of tetrahydro-thieno[3,2-c]pyridine followed by hydrolysis.

Comparative Analysis of Methods

Method Starting Material Catalyst/Conditions Yield Key Advantage
Sulfonamide CyclizationN-(3-Thienyl)-methyl sulfonamideHCl/dioxane, reflux76%Scalable for industrial production
Ester ReductionMethyl ester derivativeLiAlH₄, THF, 0°C to RT89%High purity (>98%)
Lewis Acid Catalysis2-ThiopheneethanolInCl₃, paraformaldehyde87%Mild conditions
Alkylation-HydrolysisTetrahydro-thienopyridineHCl gas, n-propanolN/AVersatile for derivatives

Purification and Characterization

  • Recrystallization : Commonly used solvents include isopropyl ether/isopropanol (5:1 ratio).

  • Distillation : Applied under reduced pressure (0.1–1 mmHg) for low-boiling intermediates.

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 4.55 (s, 2H, CH₂OH), 7.20–8.10 (m, 4H, aromatic).

    • HRMS : m/z 165.21 [M+H]⁺ (PubChem CID 46785001 ).

Q & A

Q. What are the standard synthetic routes for Thieno[3,2-c]pyridin-2-ylmethanol, and how are intermediates purified?

this compound is typically synthesized via multi-step reactions involving heterocyclic ring formation and functional group transformations. For example:

  • Key steps : Cyclocondensation of precursors (e.g., hydrazonoyl halides with nitriles) followed by hydrolysis or reduction to introduce the methanol group.
  • Purification : Chromatography (silica gel) or crystallization (methanol/ethyl acetate mixtures) are commonly used, with yields optimized by adjusting solvent polarity and temperature .
  • Validation : Intermediate structures are confirmed via elemental analysis, NMR, and IR spectroscopy .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituents and confirm regiochemistry (e.g., distinguishing thiophene and pyridine protons).
    • IR : Confirms hydroxyl (-OH) and aromatic C-H stretches.
  • Crystallography : Single-crystal X-ray diffraction resolves molecular geometry. For example, weak intermolecular interactions (C–H···O/N/Cl) stabilize crystal packing, with dihedral angles between aromatic systems reported up to 81.3° .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Predict binding affinity to targets like kinases (e.g., Lck or KDR) by modeling interactions between the thienopyridine core and catalytic sites.
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with antibacterial or antiviral activity using regression models .
  • Example : Fluorinated analogs (e.g., 6-fluoro derivatives) show improved metabolic stability in pharmacokinetic assays .

Q. What experimental strategies resolve contradictions in reaction yields for this compound synthesis?

  • Reaction optimization :
    • Use a multi-response nonlinear programming model to balance variables (temperature, solvent ratio, catalyst loading). This approach increased enantiomeric excess (ee) in related pyridinemethanol syntheses from 75% to 94% .
    • Compare alternative routes (e.g., Thorpe-Ziegler reaction vs. Grignard addition) to identify rate-limiting steps .
  • Contradiction analysis : Discrepancies in yields may arise from solvent impurities or competing side reactions (e.g., ester hydrolysis vs. cyclization). Systematic DOE (Design of Experiments) can isolate critical factors .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Case study :
    • Steric effects : Bulky substituents (e.g., 2-chlorobenzyl) in 4,5,6,7-tetrahydro derivatives reduce conformational flexibility, enhancing selectivity for Src-family kinases .
    • Electronic effects : Electron-deficient groups (e.g., trifluoromethyl) improve binding to adenosine receptors by increasing dipole interactions .
  • Validation : IC50_{50} values from kinase inhibition assays and MIC (Minimum Inhibitory Concentration) data against pathogens like S. aureus are used to quantify structure-activity relationships .

Methodological Challenges and Solutions

Q. How are enantiomerically pure this compound derivatives synthesized?

  • Biocatalytic approaches : Use Leuconostoc pseudomesenteroides N13 for asymmetric reduction of ketone intermediates, achieving >90% ee under optimized conditions (pH 7.0, 30°C) .
  • Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers .

Q. What are the limitations of current crystallographic data for this compound analogs?

  • Challenge : Weak hydrogen bonds (C–H···O/N) result in low-resolution structures.
  • Solution : Use synchrotron radiation for high-intensity X-rays or co-crystallize with heavy atoms (e.g., bromine) to improve phase determination .

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